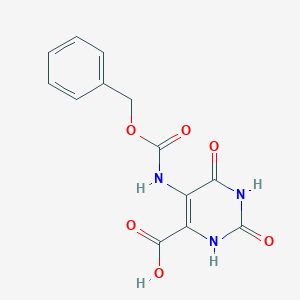

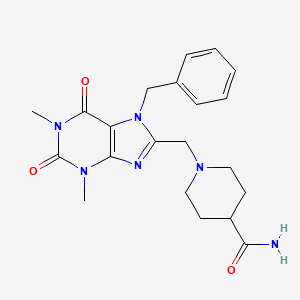

1-((7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-((7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperidine-4-carboxamide" is a structurally complex molecule that may be related to various piperidine derivatives with potential pharmacological activities. Piperidine derivatives are known for their diverse biological activities, including anti-acetylcholinesterase, antithrombotic, and central nervous system effects . These compounds often feature a piperidine core, which is a six-membered ring containing one nitrogen atom, and are modified with various functional groups to enhance their activity and selectivity for certain biological targets.

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the introduction of functional groups to the piperidine ring. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involves substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide to enhance anti-acetylcholinesterase activity . Similarly, the synthesis of benzyloxyphenyl piperidine-4-carboxamides for antithrombotic purposes involves the exploration of different substituents on the piperidine nitrogen and the benzyloxy group . These synthetic strategies are crucial for obtaining compounds with desired biological properties.

Molecular Structure Analysis

The molecular structure of piperidine derivatives significantly influences their biological activity. For example, the introduction of a bulky sulfonyl benzoyl group and a methyl group on the nitrogen atom of a piperidine derivative resulted in one of the most potent inhibitors of acetylcholinesterase . The presence of fluorine atoms and specific substituents on the phenyl ring can enhance the potency of piperidine derivatives as factor Xa inhibitors and antiplatelet agents . The molecular structure, including the presence of certain functional groups and their positions, is therefore critical for the activity of these compounds.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions during their synthesis and interaction with biological targets. The reactivity of the piperidine nitrogen and the substituents attached to it play a significant role in the compound's biological activity. For instance, the basicity of the piperidine nitrogen is important for the anti-acetylcholinesterase activity of certain derivatives . The chemical reactivity of these compounds is also influenced by the presence of other functional groups, such as the triazine heterocycle, which is essential for the potency and selectivity of soluble epoxide hydrolase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, lipophilicity, and stability, are important for their pharmacological profile. The introduction of fluorine atoms and specific aromatic substituents can affect the lipophilicity and, consequently, the antiplatelet potency of these compounds . The crystalline forms of piperidine derivatives can exhibit different hydrogen-bonding networks, which may influence their solubility and stability . These properties are crucial for the absorption, distribution, metabolism, and excretion (ADME) of the compounds and their ultimate efficacy as therapeutic agents.

Propriétés

IUPAC Name |

1-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3/c1-24-19-17(20(29)25(2)21(24)30)27(12-14-6-4-3-5-7-14)16(23-19)13-26-10-8-15(9-11-26)18(22)28/h3-7,15H,8-13H2,1-2H3,(H2,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEMJXAQGZJRHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)C(=O)N)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-2-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B3019934.png)

![1,2-Diazaspiro[2.5]oct-1-en-6-one](/img/structure/B3019935.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B3019936.png)

![4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B3019937.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B3019940.png)

![6-((2,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B3019942.png)

![2-Methyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3019950.png)